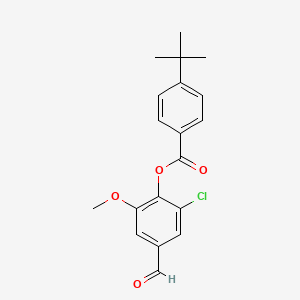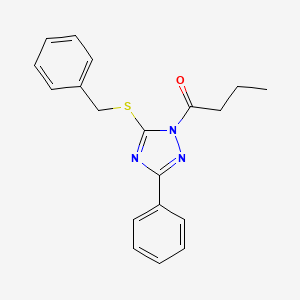![molecular formula C15H16N2S2 B5759776 N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTU is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and oxidative stress. N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the activity of several enzymes involved in cancer growth, including matrix metalloproteinases and cyclooxygenase-2 (COX-2). Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key signaling pathway involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the production of reactive oxygen species (ROS) and protect against oxidative damage, suggesting that it may have antioxidant activity. Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to reduce inflammation and oxidative stress in various animal models, suggesting that it may have anti-inflammatory properties. Finally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a useful tool for investigating various aspects of cancer biology and potential cancer therapies. Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have antioxidant and anti-inflammatory properties, making it a useful tool for investigating various biological processes related to oxidative stress and inflammation.
One limitation of using N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its potential toxicity. While N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to be relatively non-toxic in animal studies, its toxicity in humans has not been fully evaluated. Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea may have off-target effects that could complicate experimental results.
Orientations Futures
There are several potential future directions for research on N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea. One area of interest is the development of N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea-based cancer therapies. N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting that it may be a useful tool for developing new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea and its potential off-target effects. Finally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea could be used in combination with other drugs or therapies to enhance their efficacy or reduce their toxicity.
Méthodes De Synthèse
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea can be synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with potassium thiocyanate, followed by the reaction of the resulting intermediate with 2-(methylthio)aniline. The final product is obtained through recrystallization and purification steps.
Applications De Recherche Scientifique
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. In cancer research, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In inflammation research, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to reduce inflammation and oxidative stress in various animal models, suggesting that it may have anti-inflammatory properties. Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been used in studies on oxidative stress, where it has been shown to have antioxidant activity and protect against oxidative damage.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S2/c1-11-6-5-7-12(10-11)16-15(18)17-13-8-3-4-9-14(13)19-2/h3-10H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSBXOOWDFQUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)
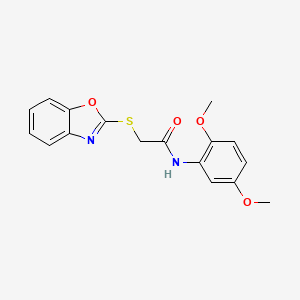
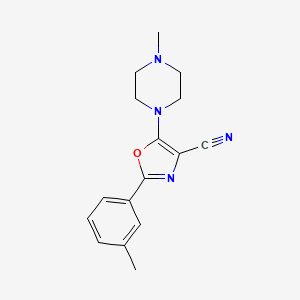
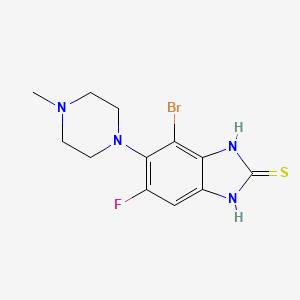
![7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5759732.png)
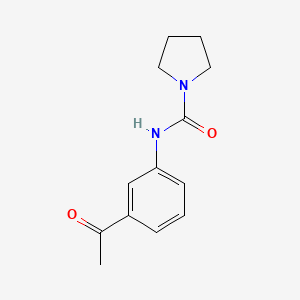
![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)
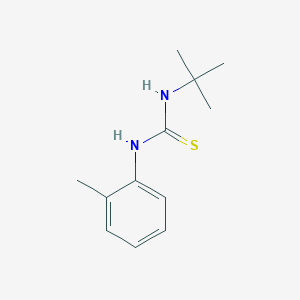
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)
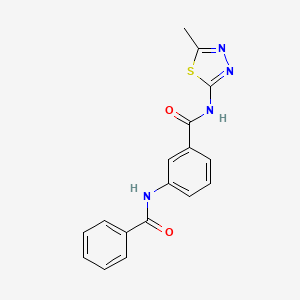
![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)
